

# T-1095A: A Comparative Analysis of Efficacy with Leading SGLT2 Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1095A**

Cat. No.: **B1681200**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of **T-1095A**, an active metabolite of the sodium-glucose cotransporter (SGLT) inhibitor T-1095, with established SGLT2 inhibitors: canagliflozin, dapagliflozin, and empagliflozin. The data presented is collated from various preclinical studies to offer a comparative overview for research and drug development purposes.

## Mechanism of Action: SGLT Inhibition

Sodium-glucose cotransporters, primarily SGLT1 and SGLT2, are responsible for glucose reabsorption in the kidneys. SGLT2, located in the S1 segment of the proximal tubule, accounts for approximately 90% of this reabsorption. Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels. This insulin-independent mechanism makes SGLT2 inhibitors a valuable therapeutic class for managing type 2 diabetes.

Caption: Mechanism of SGLT2 Inhibition.

## Comparative Efficacy Data

The following tables summarize the available preclinical data for **T-1095A** and other leading SGLT2 inhibitors. It is crucial to note that these values are derived from different studies and experimental conditions, which may influence the results. Direct head-to-head comparative studies are limited.

Table 1: In Vitro SGLT Inhibitory Activity (IC50, nM)

| Compound      | SGLT1 | SGLT2 | Selectivity<br>(SGLT1/SGLT2) |
|---------------|-------|-------|------------------------------|
| T-1095A       | -     | -     | -                            |
| Canagliflozin | ~660  | ~4.2  | ~155                         |
| Dapagliflozin | ~1400 | ~1.1  | ~1200                        |
| Empagliflozin | ~8300 | ~3.1  | ~2700                        |

Note: Specific IC50 values for **T-1095A** were not available in the reviewed literature.

Canagliflozin shows relatively lower selectivity compared to dapagliflozin and empagliflozin.[\[1\]](#) [\[2\]](#)

Table 2: Preclinical Efficacy in Diabetic Animal Models

| Compound                  | Animal Model                               | Dose                            | Key Findings                                                                                                        |
|---------------------------|--------------------------------------------|---------------------------------|---------------------------------------------------------------------------------------------------------------------|
| T-1095                    | Streptozotocin (STZ)-induced diabetic rats | 30-100 mg/kg (single oral dose) | Markedly lowered blood glucose levels with a concomitant increase in urinary glucose excretion. <a href="#">[3]</a> |
| STZ-induced diabetic rats | 0.03% and 0.1% in diet (4 weeks)           |                                 | Improved hyperglycemia and dose-dependently decreased HbA1c. <a href="#">[4]</a><br><a href="#">[5]</a>             |
| db/db mice                | 0.03% and 0.1% in diet (12 weeks)          |                                 | Decreased blood glucose and HbA1c levels. <a href="#">[6]</a>                                                       |
| Canagliflozin             | -                                          | -                               | -                                                                                                                   |
| Dapagliflozin             | Zucker diabetic fatty rats                 | 1 mg/kg (single oral dose)      | Reduced fasting plasma glucose from approximately 20 mM to 5.5 mM.                                                  |
| Empagliflozin             | -                                          | -                               | -                                                                                                                   |

Note: The data for T-1095 represents the prodrug of **T-1095A**. Direct comparative in vivo studies with other SGLT2 inhibitors under identical conditions are not readily available.

## Experimental Protocols

### Induction of Diabetes in Rodent Models

A common method for inducing type 1 diabetes in preclinical research is through the administration of streptozotocin (STZ).



[Click to download full resolution via product page](#)

Caption: Workflow for STZ-induced diabetes model.

Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats[7][8][9][10]

- Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
- Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week.

- Induction: A freshly prepared solution of STZ in cold citrate buffer (pH 4.5) is injected intraperitoneally (i.p.) or intravenously (i.v.). A typical single high dose is 50-65 mg/kg.
- Confirmation of Diabetes: Blood glucose levels are monitored periodically. Diabetes is typically confirmed when fasting blood glucose levels are consistently elevated (e.g., >250 mg/dL) for a specified period after STZ administration.

## Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose tolerance.

Protocol: Oral Glucose Tolerance Test (OGTT) in Rodents[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.
- Baseline Blood Sample: A baseline blood sample is collected (time 0).
- Glucose Administration: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
- Blood Sampling: Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
- Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

## Measurement of Urinary Glucose Excretion

This assay quantifies the amount of glucose excreted in the urine, a direct measure of SGLT inhibitor efficacy.

Protocol: 24-Hour Urinary Glucose Excretion in Rodents[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Metabolic Cages: Animals are housed individually in metabolic cages that are designed to separate urine and feces.

- Acclimatization: A period of acclimatization to the metabolic cages is necessary.
- Urine Collection: Urine is collected over a 24-hour period.
- Volume Measurement: The total volume of urine collected is measured.
- Glucose Concentration: The glucose concentration in the urine is determined using a suitable assay (e.g., a glucose oxidase-based assay).
- Calculation: Total urinary glucose excretion is calculated by multiplying the urine volume by the glucose concentration.

## Conclusion

The available preclinical data indicates that T-1095, the prodrug of **T-1095A**, demonstrates significant glucose-lowering effects in diabetic animal models, consistent with the mechanism of SGLT inhibition. However, a direct, quantitative comparison of the in vivo efficacy of **T-1095A** with canagliflozin, dapagliflozin, and empagliflozin is challenging due to the lack of head-to-head studies. Based on in vitro data, dapagliflozin and empagliflozin exhibit higher selectivity for SGLT2 over SGLT1 compared to canagliflozin.<sup>[1][2]</sup> Further research involving direct comparative studies under standardized experimental conditions is necessary to definitively establish the relative efficacy and therapeutic potential of **T-1095A** in the landscape of SGLT2 inhibitors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Comparison of Canagliflozin, Dapagliflozin and Empagliflozin Added to Heart Failure Treatment in Decompensated Heart Failure Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. T-1095, a renal Na<sup>+</sup>-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Glucose Tolerance Test in Mice [bio-protocol.org]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the urinary glucose excretion contributions of SGLT2 and SGLT1: A quantitative systems pharmacology analysis in healthy individuals and patients with type 2 diabetes treated with SGLT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The Urinary Glucose Excretion by Sodium–Glucose Cotransporter 2 Inhibitor in Patients With Different Levels of Renal Function: A Systematic Review and Meta-Analysis [frontiersin.org]
- To cite this document: BenchChem. [T-1095A: A Comparative Analysis of Efficacy with Leading SGLT2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681200#comparing-t-1095a-efficacy-with-other-sglt2-inhibitors>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)